molecular formula C20H18N4O2S B3316988 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea CAS No. 955755-19-8

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

Cat. No. B3316988
CAS RN: 955755-19-8
M. Wt: 378.4 g/mol
InChI Key: TZUNVNUHSNYQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a synthetic compound that has been extensively studied for its potential application in scientific research. It is a urea derivative that has shown promising results in various research fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells and inflammation.
Biochemical and Physiological Effects:
1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to reduce inflammation in various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea in lab experiments include its synthetic nature, which allows for precise control over its properties, and its potential for use in various research fields. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the compound.

Future Directions

There are several future directions for research on 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea. One direction is to further study its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its anti-inflammatory properties and potential use in treating various inflammatory diseases. Additionally, further research can be done to understand its mechanism of action and optimize its properties for various applications.

Scientific Research Applications

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea has shown potential in various scientific research applications. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases.

properties

IUPAC Name

1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-6-8-15(9-7-13)21-19(26)23-20-22-16(12-27-20)18(25)24-11-10-14-4-2-3-5-17(14)24/h2-9,12H,10-11H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUNVNUHSNYQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
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1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
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1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
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1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

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